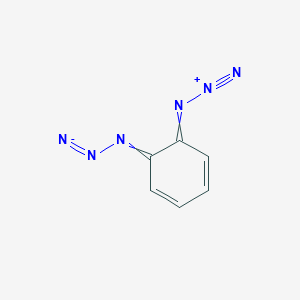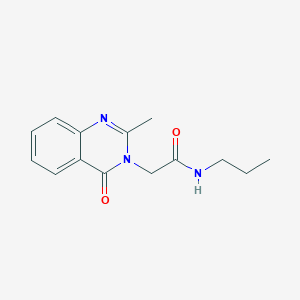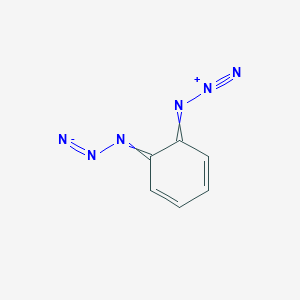![molecular formula C20H15FN6O4S B14138128 N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 1209726-04-4](/img/structure/B14138128.png)
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a complex heterocyclic compound. It features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of fluorophenyl and nitrophenyl groups further enhances its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-b][1,2,4]triazoles typically involves condensation reactions, annulation of multiple bonds, or thiirane ring formation . For N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, the synthesis can be divided into several steps:
Condensation Reaction: The initial step involves the condensation of triazolethiones with α-halomethylcarbonyl compounds in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate.
Transformation to Thiazolo[3,2-b][1,2,4]triazoles: The obtained thioethers are then transformed into thiazolo[3,2-b][1,2,4]triazoles using sulfuric acid or acetic anhydride in an acidic medium.
Final Coupling: The final step involves coupling the thiazolo[3,2-b][1,2,4]triazole derivative with the appropriate fluorophenyl and nitrophenyl groups under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of microwave irradiation for oxidative alkylation and acidic condensation .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups are known for their enhanced pharmacological properties.
Uniqueness
N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is unique due to its specific combination of fluorophenyl and nitrophenyl groups, which may enhance its biological activity and specificity .
Properties
CAS No. |
1209726-04-4 |
|---|---|
Molecular Formula |
C20H15FN6O4S |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-nitrophenyl)oxamide |
InChI |
InChI=1S/C20H15FN6O4S/c21-13-5-3-4-12(10-13)17-24-20-26(25-17)14(11-32-20)8-9-22-18(28)19(29)23-15-6-1-2-7-16(15)27(30)31/h1-7,10-11H,8-9H2,(H,22,28)(H,23,29) |
InChI Key |
CULIUWWTDGJAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



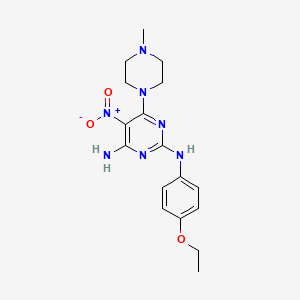
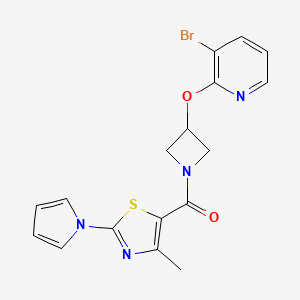

![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)


![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)

![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
